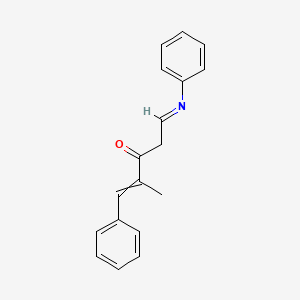
2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-phenyl-5-(phenylimino)pent-1-en-3-one is an organic compound with the molecular formula C18H17NO and a molecular weight of 263.33 g/mol . This compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and an imino group attached to a pentenone backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Methyl-1-phenyl-5-(phenylimino)pent-1-en-3-one can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-1-phenyl-1,3-pentadien-3-one with aniline under acidic conditions . The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the imino group.
Chemical Reactions Analysis
2-Methyl-1-phenyl-5-(phenylimino)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the imino group to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and methyl groups can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Scientific Research Applications
2-Methyl-1-phenyl-5-(phenylimino)pent-1-en-3-one is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-1-phenyl-5-(phenylimino)pent-1-en-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds with active sites, while the phenyl groups provide hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar compounds to 2-Methyl-1-phenyl-5-(phenylimino)pent-1-en-3-one include:
2-Methyl-1-phenyl-1,3-pentadien-3-one: Lacks the imino group but shares a similar backbone structure.
1-Phenyl-2-methyl-4-penten-1-one: Similar structure but with different functional groups.
2-Methyl-1-phenyl-5-(phenylamino)pent-1-en-3-one: Contains an amino group instead of an imino group.
The uniqueness of 2-Methyl-1-phenyl-5-(phenylimino)pent-1-en-3-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-methyl-1-phenyl-5-phenyliminopent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-15(14-16-8-4-2-5-9-16)18(20)12-13-19-17-10-6-3-7-11-17/h2-11,13-14H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSFCIKKOBHCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)CC=NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













